molecular formula C18H19BrN2O B278976 N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide

N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide

Cat. No. B278976
M. Wt: 359.3 g/mol
InChI Key: VTPYHUHSLPINRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide, also known as Br-CBA, is a carbazole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is a promising candidate for use in various fields, including material science, organic electronics, and biomedical research.

Scientific Research Applications

N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide has shown potential for use in various scientific research applications. One of the most promising applications of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is in the field of organic electronics. This compound has been shown to have excellent electron-transport properties, making it an ideal candidate for use in organic electronic devices such as solar cells and light-emitting diodes.
In addition to its use in organic electronics, N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide has also been studied for its potential applications in biomedical research. This compound has been shown to have anticancer properties, making it a promising candidate for the development of new cancer treatments. N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide has also been shown to have anti-inflammatory properties, which could make it useful for the treatment of various inflammatory disorders.

Mechanism Of Action

The mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation and immune responses. N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for the development of new cancer treatments.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is its ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple procedures. N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide also has excellent electron-transport properties, making it an ideal candidate for use in organic electronic devices.
One of the limitations of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is its limited solubility in aqueous solutions. This can make it difficult to study the compound in certain experimental setups. N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide also has limited stability under certain conditions, which can make it difficult to store and transport.

Future Directions

There are several future directions for research on N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide. One potential area of research is the development of new organic electronic devices using N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide as a component. Another potential area of research is the development of new cancer treatments using N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide involves the reaction of 9-butylcarbazole with 6-bromo-3-iodoacetamide in the presence of a palladium catalyst. This reaction results in the formation of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide as the final product. The synthesis of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is a straightforward process that can be carried out in a laboratory setting.

properties

Product Name

N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide

Molecular Formula

C18H19BrN2O

Molecular Weight

359.3 g/mol

IUPAC Name

N-(6-bromo-9-butylcarbazol-3-yl)acetamide

InChI

InChI=1S/C18H19BrN2O/c1-3-4-9-21-17-7-5-13(19)10-15(17)16-11-14(20-12(2)22)6-8-18(16)21/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,22)

InChI Key

VTPYHUHSLPINRB-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C=C(C=C2)NC(=O)C)C3=C1C=CC(=C3)Br

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)NC(=O)C)C3=C1C=CC(=C3)Br

Origin of Product

United States

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